3-Isopropoxymethyl-benzoic acid

Description

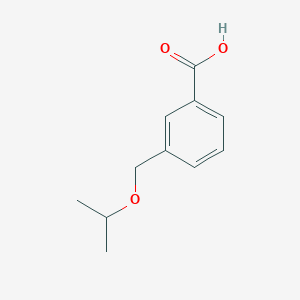

3-Isopropoxymethyl-benzoic acid is a substituted benzoic acid derivative characterized by an isopropoxymethyl (-CH₂-O-CH(CH₃)₂) group attached at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol (inferred from structurally similar compounds like 4-Isopropoxy-3-methylbenzoic acid ). Potential applications include use as a pharmaceutical intermediate or in fine chemical synthesis, leveraging its tunable polarity and hydrogen-bonding capacity from the carboxylic acid group.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(propan-2-yloxymethyl)benzoic acid |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-7-9-4-3-5-10(6-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |

InChI Key |

LBDGTIHZMVEMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional and Functional Isomers

- 4-Isopropoxy-3-methylbenzoic acid (C₁₁H₁₄O₃, MW 194.23 g/mol): This positional isomer features a methyl group at the 3-position and an isopropoxy group at the 4-position. Applications include pharmaceutical intermediates .

Alkoxy Chain Variations

- 3-[(2-Isopropoxyethoxy)methyl]benzoic acid (C₁₃H₁₈O₄, MW 238.28 g/mol):

The extended alkoxy chain (isopropoxyethoxy) increases molecular weight and lipophilicity, reducing aqueous solubility. This compound may exhibit slower metabolic degradation due to steric protection of the ether linkage, making it suitable for sustained-release drug formulations . - Methoxy- and Ethoxy-Benzoic Acids (e.g., 3-methoxybenzoic acid):

Smaller alkoxy groups enhance water solubility but reduce stability against oxidative cleavage. The isopropoxymethyl group in the target compound offers a compromise between solubility and metabolic resistance .

Amide vs. Ester Substituents

- 3-(Isobutyrylamino)benzoic acid (C₁₁H₁₃NO₃, MW 207.23 g/mol): Replacing the ether with an isobutyryl amide group introduces hydrogen-bonding capacity and basicity. This compound may exhibit higher crystallinity and thermal stability, favoring solid-state pharmaceutical formulations .

- 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid (C₁₆H₁₁NO₄, MW 281.27 g/mol): The phthalimide substituent is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa). This property is advantageous in catalysis or metal-chelating applications .

Fused Ring Systems

- 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid (C₁₅H₁₁NO₄, MW 269.25 g/mol): The fused isobenzofuran ring introduces conjugation, enhancing UV absorption and fluorescence properties. Such features are valuable in optical materials or diagnostic probes .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.